3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
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Overview
Description
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:
Formation of Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Triazole Group: The triazole group can be introduced via a click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Formation of Propanamide Moiety: The propanamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions, such as acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds with similar benzotriazine cores.
Triazole Derivatives: Compounds with similar triazole groups.
Propanamide Derivatives: Compounds with similar propanamide moieties.
Uniqueness
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is unique due to its specific combination of benzotriazine, triazole, and propanamide groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H11N7O2 |
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Molecular Weight |
285.26 g/mol |
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C12H11N7O2/c20-10(15-12-13-7-14-17-12)5-6-19-11(21)8-3-1-2-4-9(8)16-18-19/h1-4,7H,5-6H2,(H2,13,14,15,17,20) |
InChI Key |
FGMRCUSRBLGWMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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